![molecular formula C9H10FNO5S B2362184 Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate CAS No. 2137683-16-8](/img/structure/B2362184.png)
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Togni's reagent and is widely used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate is not well understood. However, it is believed to act as a source of fluorine in various reactions. It is also thought to undergo various transformations in the presence of different reagents.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate. However, it has been reported to exhibit low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
The advantages of using Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate in lab experiments include its high reactivity and selectivity towards various functional groups. It is also easy to handle and store. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate. These include the development of new synthetic methods to produce this compound, the exploration of its potential applications in catalysis, and the investigation of its biological activity and potential medicinal uses. Additionally, the development of new derivatives of Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate with improved properties and selectivity is also an area of interest.
In conclusion, Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate is a versatile compound with various scientific research applications. Its high reactivity and selectivity make it a valuable reagent in organic synthesis. While limited information is available on its biochemical and physiological effects, it has been reported to exhibit low toxicity in animal studies. The development of new synthetic methods, exploration of its potential applications in catalysis, and investigation of its biological activity are all promising areas for future research.
Synthesis Methods
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate is synthesized by reacting ethyl acetoacetate with sulfur tetrafluoride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with methylamine and sodium hydride to produce the final product.
Scientific Research Applications
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate has various scientific research applications. It is widely used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as a ligand in catalysis reactions. Additionally, it has been used in the synthesis of various biologically active compounds such as antimicrobial agents, anti-inflammatory agents, and anticancer agents.
properties
IUPAC Name |
ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c1-3-16-9(13)8(12)7-4-6(5-11(7)2)17(10,14)15/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLFMZGCFBAPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate |
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